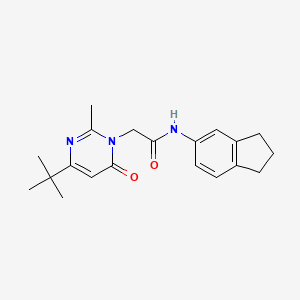
2-(4-tert-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-tert-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N2O2, with a molecular weight of approximately 336.42 g/mol. The structure features a pyrimidine ring, which is known for its diverse biological properties, and an indene moiety that may contribute to its pharmacological effects.
Antitumor Activity
Research indicates that compounds with similar pyrimidine scaffolds exhibit significant antitumor properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The specific activity of this compound against specific cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.
Antimicrobial Activity
Compounds containing pyrimidine structures have been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes . The exact mechanism for this compound's antimicrobial activity requires further investigation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects may be linked to its ability to modulate inflammatory pathways. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a promising avenue for further research into its use as an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of this compound can be achieved through multistep reactions involving the formation of the pyrimidine core followed by functionalization with the indene moiety. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro assays have demonstrated that similar pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines. For example, a study highlighted the effectiveness of pyrimidine derivatives in inhibiting the growth of breast cancer cells, suggesting that our compound may exhibit comparable efficacy . Further studies are needed to quantify its IC50 values against specific cell lines.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-21-17(20(2,3)4)11-19(25)23(13)12-18(24)22-16-9-8-14-6-5-7-15(14)10-16/h8-11H,5-7,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVFJWAFDOEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC3=C(CCC3)C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














